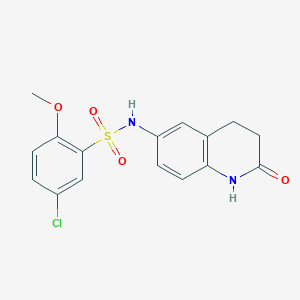

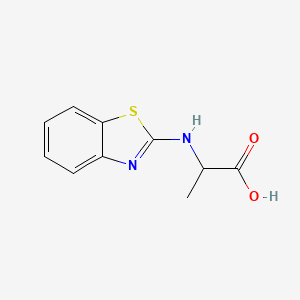

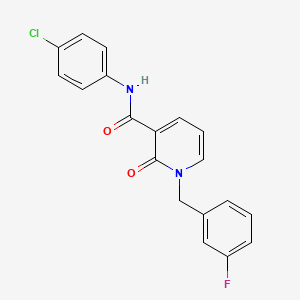

5-chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide” is a chemical compound. Benzenesulfonamide derivatives, which this compound is a part of, are known to be effective in the treatment of proliferative diseases such as cancer .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, pyrazoline derivatives, which share some structural similarities with the compound , are synthesized from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a benzenesulfonamide moiety, a methoxy group, and a dihydroquinoline ring .Scientific Research Applications

PI3K Inhibitors in Treating Cough or Idiopathic Pulmonary Fibrosis

The use of PI3K inhibitors, closely related to the specified compound, has been explored for treating idiopathic pulmonary fibrosis and cough. The study discusses in vitro data supporting these utilities, noting a particular compound, GSK-2126458, which commenced a dose-finding Phase I study in patients with idiopathic pulmonary fibrosis (Norman, 2014).

Synthesis for Anticancer and Radioprotective Agents

The synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives, structurally similar to the specified compound, has been reported. These derivatives were evaluated for their in vitro anticancer activity, with some showing interesting cytotoxic activity compared to doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

5-HT6 Receptor Antagonist with Cognitive Enhancing Properties

SB-399885, a compound structurally related to the specified molecule, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. It shows potential for therapeutic use in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial Agents with Quinoline Clubbed with Sulfonamide Moiety

The synthesis and antimicrobial evaluation of quinoline clubbed with sulfonamide moiety, akin to the queried compound, have been studied. The synthesized compounds showed significant activity against Gram-positive bacteria (Research Team, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Indole derivatives, for instance, have been tested for a range of activities including anti-HIV, anticancer, antimicrobial, antitumor, antioxidant, and anti-Alzheimer activities .

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . Benzenesulfonamide, another component of this compound, is an inhibitor of human carbonic anhydrase B .

Mode of Action

Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple receptors .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide has been reported to interact with multiple receptors . It has been found to have competitive nanomolar affinity for animal and human V1b receptors . The compound does not interact with a large number of other receptors, enzymes, or ion channels , indicating its specificity.

Cellular Effects

Indole derivatives, to which this compound belongs, have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that the compound forms an oxime in an essentially irreversible process as the adduct dehydrates . This reaction is a key step in the compound’s interaction with biomolecules.

properties

IUPAC Name |

5-chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c1-23-14-6-3-11(17)9-15(14)24(21,22)19-12-4-5-13-10(8-12)2-7-16(20)18-13/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCSKKZVTUXGRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)

![1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2398999.png)

![N-{3-[7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2399005.png)

![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)